molecular formula C6H13Cl B3042464 1-Chloro-4-methylpentane CAS No. 62016-94-8

1-Chloro-4-methylpentane

Cat. No.: B3042464
CAS No.: 62016-94-8
M. Wt: 120.62 g/mol
InChI Key: QUKRJOOWAUJXJN-UHFFFAOYSA-N
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Description

1-Chloro-4-methylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with a chlorine atom attached to the first carbon and a methyl group attached to the fourth carbon. Its molecular formula is C₆H₁₃Cl, and it is commonly used in organic synthesis and various chemical reactions .

Mechanism of Action

Target of Action

1-Chloro-4-methylpentane is a chlorinated alkane. It primarily targets organic compounds, particularly those containing carbon-hydrogen bonds. The compound’s primary role is to participate in free radical reactions .

Mode of Action

The compound’s mode of action involves the substitution of a hydrogen atom with a chlorine atom in a free radical reaction . This reaction proceeds through three stages: initiation, propagation, and termination . During initiation, free radicals are created. In the propagation stage, a chloroalkane is formed without the net formation of new free radicals. Finally, in the termination stage, radicals combine, resulting in a net reduction of the number of free radicals .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving hydrocarbon compounds. The compound can participate in free radical reactions, leading to the formation of new compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved and the conditions under which the reactions occur.

Result of Action

The primary result of the action of this compound is the formation of new compounds through free radical reactions . These reactions can lead to the creation of a variety of different chloroalkanes, depending on the specific conditions under which the reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylpentane can be synthesized through the chlorination of 4-methylpentane. This process involves the substitution of a hydrogen atom with a chlorine atom using chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator. The reaction conditions typically include:

    Temperature: Room temperature or slightly elevated temperatures.

    Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 4-methylpentane and chlorine gas are introduced, and the reaction is controlled to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-4-methylpentane undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃). The reaction conditions typically involve:

Elimination Reactions:

    Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. The reaction conditions include:

Scientific Research Applications

1-Chloro-4-methylpentane has several scientific research applications, including:

Chemistry:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Biochemical Studies: It is used in biochemical studies to investigate the effects of alkyl halides on biological systems.

Industry:

Comparison with Similar Compounds

1-Chloro-4-methylpentane can be compared with other similar compounds, such as:

    1-Chloropentane: Similar structure but without the methyl group on the fourth carbon.

    4-Chloropentane: Chlorine atom attached to the fourth carbon instead of the first.

    1-Bromo-4-methylpentane: Bromine atom instead of chlorine.

Uniqueness:

Properties

IUPAC Name

1-chloro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRJOOWAUJXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977554
Record name 1-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62016-94-8
Record name 1-Chloro-4-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62016-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-methylpentane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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